molecular formula C18H26N2O5 B8105490 benzyl (3R,4S)-3-(tert-butoxycarbonylamino)-4-hydroxy-piperidine-1-carboxylate

benzyl (3R,4S)-3-(tert-butoxycarbonylamino)-4-hydroxy-piperidine-1-carboxylate

Cat. No.: B8105490
M. Wt: 350.4 g/mol
InChI Key: ZOHDMZDTYNCUBC-CABCVRRESA-N
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Description

Benzyl (3R,4S)-3-(tert-butoxycarbonylamino)-4-hydroxy-piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a benzyl group, a tert-butoxycarbonylamino group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3R,4S)-3-(tert-butoxycarbonylamino)-4-hydroxy-piperidine-1-carboxylate typically involves multiple steps. One common approach is to start with a piperidine derivative, which undergoes a series of reactions to introduce the necessary functional groups. The tert-butoxycarbonyl (Boc) group is often introduced using tert-butyl chloroformate in the presence of a base such as triethylamine . The hydroxyl group can be introduced via oxidation reactions, and the benzyl group is typically added through a benzylation reaction using benzyl bromide .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3R,4S)-3-(tert-butoxycarbonylamino)-4-hydroxy-piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl chloroformate for Boc protection, benzyl bromide for benzylation, PCC for oxidation, and NaBH4 for reduction . Reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxyl compound .

Scientific Research Applications

Benzyl (3R,4S)-3-(tert-butoxycarbonylamino)-4-hydroxy-piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl (3R,4S)-3-(tert-butoxycarbonylamino)-4-hydroxy-piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The hydroxyl group can form hydrogen bonds with target molecules, enhancing binding interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other Boc-protected piperidine derivatives, such as:

  • Benzyl (3R,4S)-3-(tert-butoxycarbonylamino)-4-hydroxy-piperidine-1-carboxylate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the Boc-protected amino group, hydroxyl group, and benzyl group makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

benzyl (3R,4S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-14-11-20(10-9-15(14)21)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22)/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHDMZDTYNCUBC-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CCC1O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CN(CC[C@@H]1O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of (+/−) benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (1.0 equiv.) in saturated ammonium hydroxide aqueous solution and ethanol (1:1, 0.05 M solution) in a sealed steel bomb was heated to 70° C. for 5 h. After all volatile materials were removed by N2 gas stream, ethyl acetate and water were added for work-up. The crude regioisomeric mixture, benzyl 3-amino-4-hydroxypiperidine-1-carboxylate and benzyl 4-amino-3-hydroxypiperidine-1-carboxylate was reacted with Boc2O (1.0 equiv.) and triethylamine (1.0 equiv.) in dichloromethane (0.1 M solution). After stirred for 2 h at room temperature, the reaction mixture was extracted with dichloromethane. The polar (+/−)-benzyl 3-(tert-butoxycarbonylamino)-4-hydroxy-piperidine-1-carboxylate and nonpolar (+/−)-benzyl 4-(tert-butoxycarbonylamino)-3-hydroxypiperidine-1-carboxylate were obtained by flash column chromatography (20% to 40% EtOAc in hexanes, 28%, 51% each). LCMS (m/z): 351.1 (MH+), Rt=0.81 min, LCMS (m/z): 351.1 (MH+), Rt=0.83 min. The enantiomerically pure (3S,4S)-benzyl 3-(tert-butoxycarbonylamino)-4-hydroxypiperidine-1-carboxylate and (3R,4R)-benzyl 3-(tert-butoxycarbonylamino)-4-hydroxypiperidine-1-carboxylate were resolved by chiral HPLC (For analysis Rt=6.8 min and 9.1 min respectively; n-heptane:ethanol=70:30 (v:v), Chiralpak AD-H prep 250×4.6 mm at 1 mL/min. For preparative separation, n-heptane:ethanol=80:20 (v:v), Chiralpak AS 50×500 mm at 90 mL/min).
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